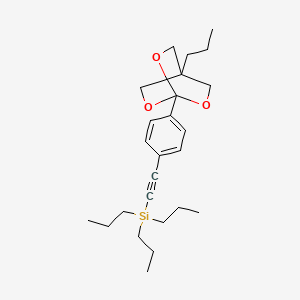
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- typically involves the following steps:
Formation of the Phenyl Ethynyl Intermediate: The phenyl ring is first functionalized with an ethynyl group through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trioxabicyclo Octyl Moiety: The trioxabicyclo octyl group is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Attachment of the Silane Group: The final step involves the hydrosilylation of the ethynyl intermediate with a silane reagent, typically in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and hydrosilylation reactions, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silane group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the ethynyl group, resulting in the formation of partially or fully saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Saturated silanes, partially hydrogenated phenyl derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- finds applications in various scientific research areas:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties.
Catalysis: Acts as a ligand in the formation of catalytic complexes for organic transformations.
Surface Modification: Employed in the functionalization of surfaces to impart hydrophobic or hydrophilic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices .
Mechanism of Action
The mechanism of action of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- is primarily based on its ability to form stable bonds with various substrates. The silane group can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The trioxabicyclo octyl moiety provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-
Uniqueness
The uniqueness of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trioxabicyclo octyl moiety, in particular, sets it apart from other similar compounds by providing unique steric and electronic effects .
Properties
CAS No. |
134134-08-0 |
|---|---|
Molecular Formula |
C25H38O3Si |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
tripropyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C25H38O3Si/c1-5-14-24-19-26-25(27-20-24,28-21-24)23-11-9-22(10-12-23)13-18-29(15-6-2,16-7-3)17-8-4/h9-12H,5-8,14-17,19-21H2,1-4H3 |
InChI Key |
KIRVRVYNEANYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](CCC)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















